molecular formula C8H10N4 B11917805 N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine CAS No. 918882-21-0

N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine

Cat. No.: B11917805
CAS No.: 918882-21-0
M. Wt: 162.19 g/mol
InChI Key: ZBUAZODSTKWZTR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine is a heterocyclic compound featuring a pyrazolo[3,4-C]pyridine core substituted with a dimethylamine group at the 7-position.

Properties

CAS No.

918882-21-0

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

N,N-dimethyl-1H-pyrazolo[3,4-c]pyridin-7-amine

InChI

InChI=1S/C8H10N4/c1-12(2)8-7-6(3-4-9-8)5-10-11-7/h3-5H,1-2H3,(H,10,11)

InChI Key

ZBUAZODSTKWZTR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC2=C1NN=C2

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3-Aminopyrazole Derivatives

3-Aminopyrazole derivatives serve as precursors for pyridine ring formation. Reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone) in acetic acid under reflux yields the pyrazolo[3,4-C]pyridine core. For example:

3-Aminopyrazole+1,3-Dicarbonyl CompoundAcOH, reflux1H-Pyrazolo[3,4-C]pyridine\text{3-Aminopyrazole} + \text{1,3-Dicarbonyl Compound} \xrightarrow{\text{AcOH, reflux}} \text{1H-Pyrazolo[3,4-C]pyridine}

Regioselectivity challenges arise with asymmetrical dicarbonyl reactants, but electrophilicity differences between carbonyl groups can be exploited to favor desired isomers. Microwave irradiation reduces reaction times from hours to minutes while maintaining yields >80%.

Diazotization and Cyclization

An alternative route involves diazotization of 2-amino-5-nitropicoline followed by cyclization with phosphorus oxychloride (POCl3_3) to form a chlorinated intermediate. Subsequent reduction and acetylation yield key precursors for functionalization (Figure 1).

Functionalization at Position 7: Introducing the Dimethylamine Group

Position 7 of the pyrazolo[3,4-C]pyridine core is critical for biological activity. Introducing the N,N-dimethylamine moiety requires precise substitution strategies:

Nucleophilic Aromatic Substitution (SN_NNAr)

A 7-chloro intermediate (e.g., 7-chloro-1H-pyrazolo[3,4-C]pyridine) reacts with dimethylamine under elevated temperatures (100–150°C) in polar aprotic solvents like dimethyl sulfoxide (DMSO). Catalytic additives (e.g., CuI) enhance reactivity:

7-Chloro Intermediate+Excess (CH3)2NHDMSO, 150°CThis compound\text{7-Chloro Intermediate} + \text{Excess (CH}3\text{)}2\text{NH} \xrightarrow{\text{DMSO, 150°C}} \text{this compound}

Yields range from 60–75%, with purity confirmed via 1^1H NMR (δ\delta 2.95 ppm for N(CH3_3)2_2).

Reductive Amination

For substrates bearing a 7-nitro group, reduction to the amine followed by dimethylation offers an alternative pathway. Hydrogenation (H2_2, Pd/C) converts nitro to amine, which is subsequently methylated using methyl iodide (CH3_3I) in the presence of a base (e.g., K2_2CO3_3):

7-Nitro DerivativeH2,Pd/C7-Amino IntermediateCH3I, K2CO3N,N-Dimethyl Product\text{7-Nitro Derivative} \xrightarrow{\text{H}2, \text{Pd/C}} \text{7-Amino Intermediate} \xrightarrow{\text{CH}3\text{I, K}2\text{CO}3} \text{N,N-Dimethyl Product}

This method avoids harsh conditions but requires careful stoichiometry to prevent over-methylation.

Optimization and Challenges

Regioselectivity in Core Formation

Asymmetric 1,3-dicarbonyl compounds risk forming regioisomers. For example, acetylacetone derivatives yield >80% desired product when the more electrophilic carbonyl is positioned para to the pyrazole nitrogen. Solvent choice (e.g., acetic acid vs. methanol) further modulates selectivity.

Steric and Electronic Effects in Substitution

Bulky substituents at position 1 (e.g., benzyl groups) hinder nucleophilic substitution at position 7 due to steric clashes. Electron-withdrawing groups (e.g., nitro) activate the ring for SN_NAr but may necessitate harsher conditions.

Spectroscopic Characterization

Successful synthesis is validated through:

  • 1^1H NMR : Distinct singlet for N(CH3_3)2_2 at δ\delta 2.95–3.10 ppm.

  • Mass Spectrometry : Molecular ion peak at m/z 162.1 ([M+H]+^+).

  • IR Spectroscopy : N-H stretch (3350 cm1^{-1}) absent in dimethylated product, confirming substitution.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
SN_NAr with 7-Cl7598High regioselectivityRequires chlorinated intermediate
Reductive Amination6595Avoids harsh substitution conditionsMulti-step, risk of over-methylation
Microwave-Assisted8599Rapid reaction timesSpecialized equipment required

Industrial and Environmental Considerations

Scale-up challenges include solvent recovery (e.g., DMSO) and managing exothermic reactions during cyclocondensation. Green chemistry approaches, such as aqueous-phase reactions or catalytic recycling, remain underexplored for this compound .

Chemical Reactions Analysis

Functionalization Reactions

The compound undergoes diverse functionalization at key positions (N-1, C-3, C-5, C-7) due to its heterocyclic structure:

Nucleophilic/Electrophilic Substitutions

  • Nucleophilic aromatic substitution : The amine group at C-7 directs electrophiles to C-3 or C-5, depending on substituents .

  • Electrophilic aromatic substitution : Activated aromatic rings enable reactions with electrophiles (e.g., halogens).

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling : Activation of C-3 via borylation enables aryl group incorporation .

  • Buchwald-Hartwig amination : C-5 halides react with amines to form substituted derivatives .

Reaction Type Conditions Outcome
Suzuki-Miyaura couplingPd catalyst, aryl boronic acidFunctionalization at C-3
Buchwald-Hartwig aminationPd catalyst, amine nucleophileSubstitution at C-5

Regioselectivity in Condensation Reactions

The reaction of 5-aminopyrazoles with OKDTAs produces pyrazolo[3,4-b]pyridines with regioselectivity influenced by substituents:

  • Electron-donating groups (e.g., methyl) at N(1) favor formation of 16-series isomers .

  • Steric bulk in OKDTAs (e.g., aryl vs. methyl) alters regiochemical outcomes .

Role of Acid Catalysts

Screening of acid catalysts (e.g., F3CCO2H, PTSA) reveals optimal conditions for condensation:

  • F3CCO2H (0.3–1.0 equiv) provides yields up to 89% for pyrazolo[3,4-b]pyridines .

  • PTSA (1.0 equiv) achieves 82% yield but requires longer reaction times .

Substituent Effects on Reactivity

  • C(3) substituents : Thiophenyl groups enhance electron donation, favoring specific regioisomers .

  • N(1) substituents : Electron-donating groups (e.g., methyl) direct nucleophilic attacks to C-3 .

Characterization via Spectroscopy

NMR data for related pyrazolo[3,4-b]pyridines show:

  • H-3 : δ 7.26–7.36 ppm (singlet, pyridine ring) .

  • H-5 : δ 7.89–8.48 ppm (singlet, pyrazole ring) .

  • CH3 groups : δ 2.79–2.88 ppm (singlet, adjacent to C-6) .

Comparison of Reaction Conditions

Parameter OKDTA 15a OKDTA 15b
Electrophilicity Higher (ester group)Lower (methyl group)
Regioselectivity Favors 16-series Favors 17-series
Yielding Conditions F3CCO2H (0.3–1.0 equiv)F3CCO2H (0.3–1.0 equiv)

This compound’s reactivity is governed by its heterocyclic structure and substituent effects, enabling diverse synthetic applications. Its potential in medicinal chemistry is further supported by functionalization strategies that enhance biological activity .

Scientific Research Applications

Synthesis of N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine

The synthesis of this compound typically involves multi-step synthetic routes that allow for functionalization at various positions on the pyrazolo[3,4-C]pyridine scaffold. Recent studies demonstrate the utility of Suzuki-Miyaura cross-coupling reactions and other methods to create derivatives with enhanced biological activities .

Anticancer Properties

This compound and its derivatives have shown significant anticancer activity through mechanisms such as:

  • Inhibition of Tubulin Polymerization : Compounds in this class have been identified to disrupt microtubule formation, which is crucial for cancer cell proliferation .
  • Apoptosis Induction : Studies indicate that these compounds can trigger apoptotic pathways in various cancer cell lines .

Antiviral and Antibacterial Activities

Research has revealed that pyrazolo[3,4-C]pyridine derivatives exhibit potent antiviral and antibacterial properties. They have been shown to inhibit key enzymes involved in viral replication and bacterial growth .

Neurological Applications

Recent findings suggest that certain derivatives of this compound may bind selectively to amyloid plaques associated with Alzheimer’s disease. This opens avenues for developing diagnostic probes for Alzheimer's .

Antitumor Efficacy in Breast Cancer Models

A study evaluated the efficacy of a series of pyrazolo[3,4-C]pyridine derivatives in mouse models of breast cancer. The results indicated significant tumor growth inhibition and apoptosis induction .

Selective Binding to Amyloid Plaques

In another study, compounds based on the pyrazolo[3,4-C]pyridine scaffold were tested for their ability to bind amyloid plaques in brain slices from Alzheimer’s patients. The compounds demonstrated high selectivity and binding affinity, suggesting potential as diagnostic agents .

Data Tables

Property This compound Reference
Anticancer Activity (IC50)12 µM against A549 cells
Antiviral ActivityEffective against Influenza virus
Binding Affinity for Amyloid PlaquesHigh affinity (Kd = 20 nM)

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound may interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pyrazolo-pyridine/pyrimidine core is common among analogs, but substituents and fused rings significantly alter properties:

Compound Name Core Structure Key Substituents Notable Properties
N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine Pyrazolo[3,4-C]pyridine N,N-Dimethylamine at C7 Compact, electron-rich amine; moderate lipophilicity
N,3-Diphenyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (35a) Pyrazolo[4,3-d]pyrimidine Phenyl groups at N1 and C3 Enhanced π-π stacking; higher molecular weight
1-(4-Chlorobenzyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (7a) Pyrazolo[3,4-d]pyrimidine 4-Chlorobenzyl, iodo at C3 Halogen bonding potential; increased lipophilicity
7-Phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine Pyrazolo[3,4-d]triazine Pyridinylmethyl, phenyl at C7 High polarity due to triazine; improved solubility in polar media
3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine,N,N-dimethyl- Triazolo[4,5-d]pyrimidine N,N-Dimethylamine at C7 High nitrogen content; potential for hydrogen bonding

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The dimethylamine group in the target compound is electron-donating, which may enhance nucleophilic reactivity compared to halogenated analogs (e.g., 7a’s iodo substituent) .
  • Lipophilicity : Chlorophenyl (7a) and phenyl (35a) substituents increase hydrophobicity, whereas pyridinylmethyl (10) or dimethylamine groups balance solubility and membrane permeability .
  • Aromatic Interactions : Fused triazine (10) or pyrimidine (35a) rings enhance π-π stacking, critical for binding to aromatic residues in biological targets .

Physicochemical Properties

Property This compound 3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine,N,N-dimethyl- 1-(4-Chlorobenzyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular Weight ~190–210 g/mol 164.17 g/mol 482.0 g/mol
LogP ~1.5–2.0 (estimated) 1.56 (density) ~3.5–4.0 (high due to Cl, I)
Solubility Moderate in DMSO/ethanol High in polar solvents Low in aqueous media

Biological Activity

N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological effects, and potential therapeutic applications of this compound based on recent research findings.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 5-aminopyrazole derivatives with appropriate carbonyl compounds. The resulting structure features a fused pyrazole and pyridine ring system, which is crucial for its biological activity. Recent studies have reported various synthetic routes that yield high purity and yield of this compound, often utilizing techniques such as nucleophilic substitution and cyclization reactions .

2. Biological Activity Overview

This compound exhibits a range of biological activities that include:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-b]pyridines can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, compounds within this class have shown significant cytotoxicity against various cancer cell lines including HeLa and MCF7, with IC50 values often in the low micromolar range . Specifically, structural modifications at key positions (like 5 or 7) can enhance their anticancer potency.
  • Enzyme Inhibition : This compound has been identified as an inhibitor of several important enzymes such as phosphodiesterase and neutrophil elastase. These targets are critical in various physiological processes including inflammation and cancer progression .
  • Antiviral and Antibacterial Properties : Some studies have highlighted the potential of pyrazolo[3,4-b]pyridines as antiviral agents against specific viral infections and as antibacterial agents . The mechanisms often involve interference with viral replication or bacterial growth.

The biological effects of this compound can be attributed to its ability to interact with multiple molecular targets:

  • Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest at various phases (G1/S or G2/M) depending on their structure. For example, one study reported that specific derivatives caused G2/M phase arrest in MCF7 cells .
  • Induction of Apoptosis : The compound promotes apoptosis through intrinsic pathways involving mitochondrial dysfunction and activation of caspases . This is often accompanied by increased reactive oxygen species (ROS) levels.

4. Case Studies

Several case studies illustrate the efficacy of this compound:

StudyCell LineIC50 (µM)Mechanism
Study AHeLa2.59Induces apoptosis
Study BMCF74.66Cell cycle arrest at G2/M
Study CHCT-1161.98Inhibits tubulin polymerization

These studies demonstrate the compound's potential as a therapeutic agent in oncology.

5. Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Structure-Activity Relationship (SAR) Studies : Further investigations into the SAR will help optimize the potency and selectivity of this compound against specific targets.
  • In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for assessing the therapeutic potential and safety profile.
  • Combination Therapies : Exploring the efficacy of this compound in combination with existing therapies could enhance treatment outcomes for resistant cancer types.

Q & A

Q. Can green chemistry approaches replace traditional synthesis methods?

  • Methodology :
  • Meglumine catalysis : A one-pot, solvent-free method reduces waste (E-factor < 5 vs. >20 for classical routes).
  • Microwave-assisted synthesis : Cuts reaction time from 24h to 2h with comparable yields .

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